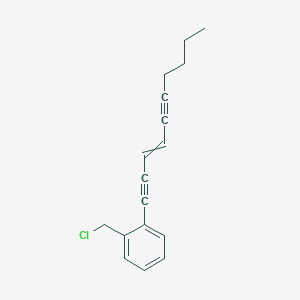
1-(Chloromethyl)-2-(dec-3-ene-1,5-diyn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-(dec-3-ene-1,5-diyn-1-yl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a dec-3-ene-1,5-diyn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-(dec-3-ene-1,5-diyn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with a chloromethylating agent, followed by the introduction of the dec-3-ene-1,5-diyn-1-yl group through a series of coupling reactions. The reaction conditions typically involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-2-(dec-3-ene-1,5-diyn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne groups into alkenes or alkanes.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alkene or alkane derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which 1-(Chloromethyl)-2-(dec-3-ene-1,5-diyn-1-yl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-2-(phenylethynyl)benzene: Similar structure but with a phenylethynyl group instead of the dec-3-ene-1,5-diyn-1-yl group.
1-(Bromomethyl)-2-(dec-3-ene-1,5-diyn-1-yl)benzene: Similar structure but with a bromomethyl group instead of the chloromethyl group.
特性
CAS番号 |
823228-23-5 |
|---|---|
分子式 |
C17H17Cl |
分子量 |
256.8 g/mol |
IUPAC名 |
1-(chloromethyl)-2-dec-3-en-1,5-diynylbenzene |
InChI |
InChI=1S/C17H17Cl/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-14H,2-4,15H2,1H3 |
InChIキー |
WEVHBRCKRDJXKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


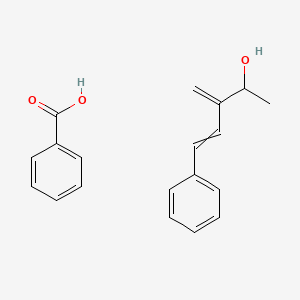
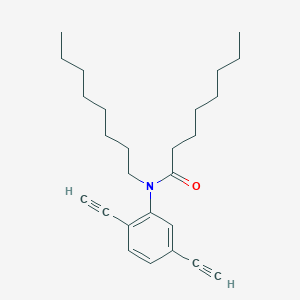

![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
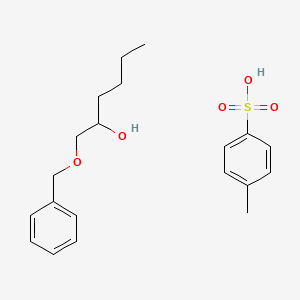
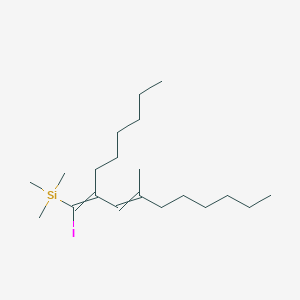
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
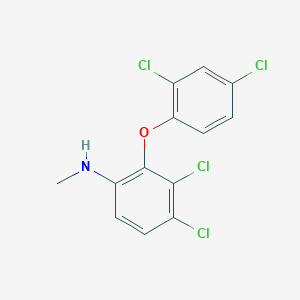
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)

